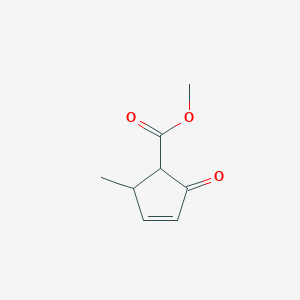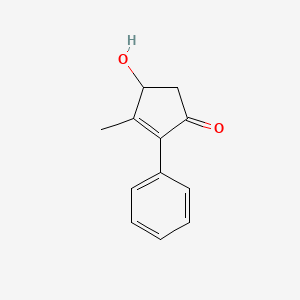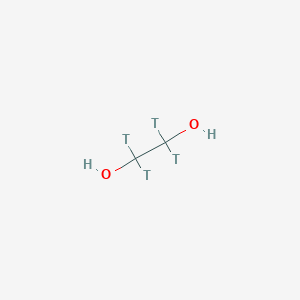![molecular formula C21H38N4O2 B13793354 1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea CAS No. 94071-19-9](/img/structure/B13793354.png)
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is a complex organic compound known for its unique chemical structure and properties. This compound is primarily used in the production of high-performance polyurethane products, which are utilized in various industrial applications such as coatings, adhesives, and sealants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea typically involves the reaction of isophorone diisocyanate with a suitable amine compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process is optimized to achieve high yields and purity of the final product. The industrial production methods also incorporate advanced purification techniques to remove any impurities and ensure the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polyurethane resins and elastomers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea involves its ability to form strong covalent bonds with other molecules. This property is primarily due to the presence of the isocyanate group, which reacts readily with nucleophiles such as amines and alcohols. The molecular targets and pathways involved in its action include the formation of urethane and urea linkages, which contribute to the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isophorone diisocyanate: A related compound used in similar applications but with different reactivity and properties.
Hexamethylene diisocyanate: Another diisocyanate compound with distinct chemical characteristics.
Toluene diisocyanate: Widely used in the production of polyurethanes but differs in its chemical structure and reactivity.
Uniqueness
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is unique due to its specific chemical structure, which imparts distinct properties such as high reactivity and stability. These properties make it particularly suitable for applications requiring durable and high-performance materials .
Propriétés
Numéro CAS |
94071-19-9 |
|---|---|
Formule moléculaire |
C21H38N4O2 |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
1-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
InChI |
InChI=1S/C21H38N4O2/c1-18(2)8-15(23-14-26)11-21(7,12-18)13-22-17(27)24-16-9-19(3,4)25-20(5,6)10-16/h15-16,25H,8-13H2,1-7H3,(H2,22,24,27) |
Clé InChI |
SEIZMISUHRNCAR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)(C)CNC(=O)NC2CC(NC(C2)(C)C)(C)C)N=C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)
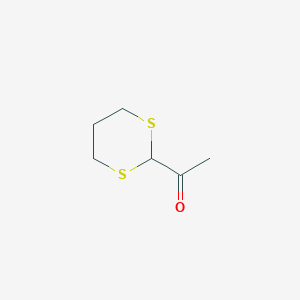

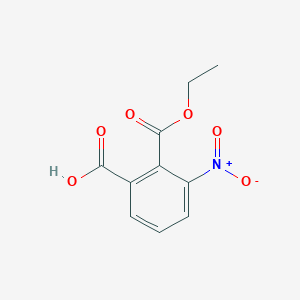
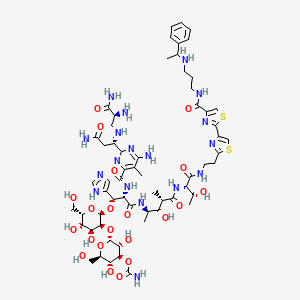
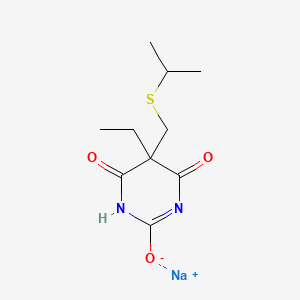

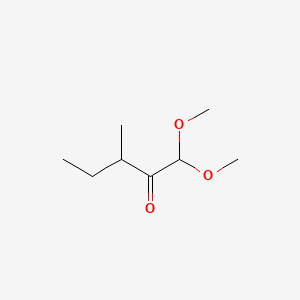
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)


